molecular formula C30H24N4OS B11504550 (4-ethyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)(phenyl)methanone

(4-ethyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)(phenyl)methanone

Cat. No.: B11504550
M. Wt: 488.6 g/mol
InChI Key: PXOFICOKCHPNOB-UHFFFAOYSA-N
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Description

5’-BENZOYL-4-ETHYL-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOLE] is a complex organic compound characterized by its unique spiro structure. This compound contains multiple aromatic rings and heterocyclic components, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-BENZOYL-4-ETHYL-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOLE] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5’-BENZOYL-4-ETHYL-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOLE] undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

5’-BENZOYL-4-ETHYL-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOLE] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-BENZOYL-4-ETHYL-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOLE] involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5’-BENZOYL-4-ETHYL-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOLE] include:

Uniqueness

The uniqueness of 5’-BENZOYL-4-ETHYL-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOLE] lies in its specific spiro structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of novel compounds and the development of new materials .

Properties

Molecular Formula

C30H24N4OS

Molecular Weight

488.6 g/mol

IUPAC Name

(4'-ethyl-2',4-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl)-phenylmethanone

InChI

InChI=1S/C30H24N4OS/c1-2-27-25-20-12-13-21-26(25)30(33(31-27)23-16-8-4-9-17-23)34(24-18-10-5-11-19-24)32-29(36-30)28(35)22-14-6-3-7-15-22/h3-21H,2H2,1H3

InChI Key

PXOFICOKCHPNOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2(C3=CC=CC=C31)N(N=C(S2)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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